4-Iododec-4-en-6-yne
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Overview
Description
4-Iododec-4-en-6-yne is an organic compound with the molecular formula C10H15I It is characterized by the presence of an iodine atom attached to a decen-6-yne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iododec-4-en-6-yne typically involves the iodination of a decen-6-yne precursor. One common method is the reaction of dec-4-en-6-yne with iodine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C to ensure optimal yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow iodination. This method allows for better control over reaction parameters and can be more efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Iododec-4-en-6-yne can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the alkyne group can lead to the formation of alkenes or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions include substituted alkenes, epoxides, and reduced alkanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Iododec-4-en-6-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Iododec-4-en-6-yne involves its interaction with molecular targets through its iodine and alkyne functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, thereby modulating their activity. The pathways involved may include enzyme inhibition or activation, depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
4-Iodopyrazole: Another iodine-containing compound with different structural features and applications.
4-Iodo-4-decen-6-yne: A stereoisomer with similar chemical properties but different spatial arrangement.
Properties
CAS No. |
919123-64-1 |
---|---|
Molecular Formula |
C10H15I |
Molecular Weight |
262.13 g/mol |
IUPAC Name |
4-iododec-4-en-6-yne |
InChI |
InChI=1S/C10H15I/c1-3-5-6-7-9-10(11)8-4-2/h9H,3-5,8H2,1-2H3 |
InChI Key |
NWGRGYFTCNKEFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CC=C(CCC)I |
Origin of Product |
United States |
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